2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid is an organic compound with a complex structure It features a chlorophenyl group, a hydroxy group, and a phenoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with a phenol derivative under basic conditions to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Fenofibric acid: A similar compound with a chlorophenyl group and a propanoic acid backbone.
2-Hydroxy-2-methylpropanoic acid: Shares the propanoic acid structure but lacks the chlorophenyl and phenoxy groups.
2-Methylpropanoic acid: Similar backbone but lacks the additional functional groups present in 2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
62810-23-5 |
---|---|
Molecular Formula |
C17H17ClO4 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-5-3-4-12(10-14)15(19)11-6-8-13(18)9-7-11/h3-10,15,19H,1-2H3,(H,20,21) |
InChI Key |
VMDOVDXYPWYJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.